![molecular formula C10H11NO4 B6154408 methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate CAS No. 2104438-97-1](/img/no-structure.png)
methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate
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Description
The compound “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” is likely a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methylene bridge replaced by a nitrogen atom . The compound also contains a methoxy group (-OCH3) and a carboxylate ester group (-COOCH3), which can have significant effects on the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” would be characterized by the presence of a pyridine ring, a methoxy group, and a carboxylate ester group. The positions of these groups within the molecule can significantly influence its properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” are not available, pyridine derivatives are known to undergo a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” would be influenced by its molecular structure. For example, the presence of the polar methoxy and carboxylate ester groups could enhance the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate involves the reaction of 5-methoxypyridin-2-amine with ethyl acetoacetate, followed by esterification with methanol and acid catalysis to yield the final product.", "Starting Materials": [ "5-methoxypyridin-2-amine", "ethyl acetoacetate", "methanol", "acid catalyst" ], "Reaction": [ "Step 1: 5-methoxypyridin-2-amine is reacted with ethyl acetoacetate in the presence of a base catalyst to form the corresponding enamine intermediate.", "Step 2: The enamine intermediate is then treated with methanol and acid catalyst to undergo esterification, yielding the intermediate methyl 3-(5-methoxypyridin-2-yl)-3-oxobutanoate.", "Step 3: The intermediate is then hydrolyzed with aqueous acid to yield the final product, methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate." ] } | |
CAS RN |
2104438-97-1 |
Product Name |
methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate |
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 |
Purity |
0 |
Origin of Product |
United States |
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